6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both a triazole and a pyridazinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activities . These compounds are believed to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one may interact with its targets in a similar manner, leading to changes in cell growth and survival.
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways involved in cell growth and survival . The downstream effects of these interactions likely include changes in cell proliferation and apoptosis.
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activities against various cancer cell lines , suggesting that they may have favorable ADME properties that contribute to their bioavailability and efficacy.
Result of Action
Similar compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis . This suggests that this compound may have similar effects.
Action Environment
The efficacy of similar compounds has been evaluated in vitro, suggesting that factors such as temperature, ph, and the presence of other molecules in the environment may influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with triazole-containing aldehydes or ketones under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with the presence of catalysts like acetic acid or sodium acetate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridazinone derivatives: Compounds with the pyridazinone ring also show potential in medicinal chemistry for their anti-inflammatory and anticancer activities.
Uniqueness
6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of both triazole and pyridazinone rings in its structure, which enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c12-6-2-1-5(9-10-6)11-4-7-3-8-11/h1-4H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKZKKIWOKIADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146289-90-8 |
Source
|
Record name | 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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